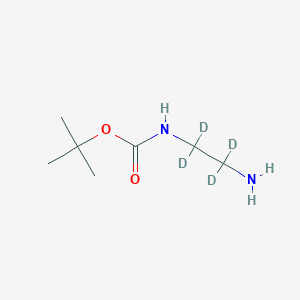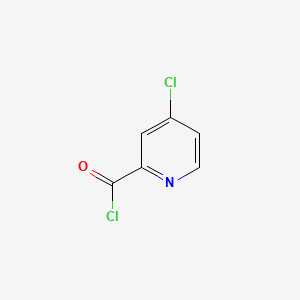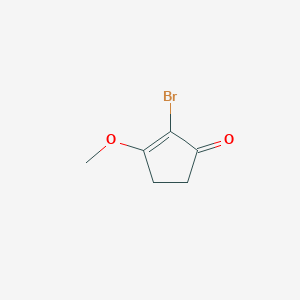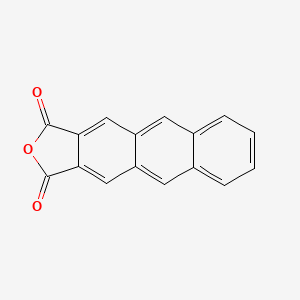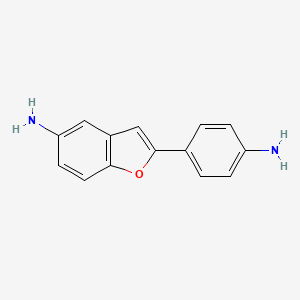![molecular formula C11H22N2O3 B1279007 tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate CAS No. 177948-02-6](/img/structure/B1279007.png)
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
Descripción general
Descripción
“tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate” is a chemical compound with the CAS Number: 493026-47-4 . It has a molecular weight of 244.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(9-15)4-6-13-7-5-12/h13,15H,4-9H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 367.0±17.0 °C at 760 mmHg . The compound has a molar refractivity of 61.1±0.3 cm^3 . It has 5 H bond acceptors and 3 H bond donors . The compound has 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Proteomics Research
“4-(Boc-aminomethyl)-4-hydroxypiperidine” is a Boc protected phenyl boronic acid used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein interactions, and discovery of biomarkers for disease.
Drug Synthesis
This compound could potentially be used in drug synthesis. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis. It could be used to protect amines from unwanted reactions during synthesis, and then removed under acidic conditions when the synthesis is complete.
Biomolecular Studies
The compound could also be used in biomolecular studies. The Boc group can protect amines in biomolecules during chemical reactions, allowing for the selective modification of these molecules.
Chemical Research
“tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate” could be used in chemical research . Its unique properties make it suitable for various applications, including the synthesis of other complex organic compounds.
Urease Inhibition
There is some evidence that similar compounds have been used in the study of urease inhibition . Urease is an enzyme that catalyzes the hydrolysis of urea, and inhibitors of this enzyme have potential applications in the treatment of certain diseases.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUCOORWSKRJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179644 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |
CAS RN |
177948-02-6 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177948-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



